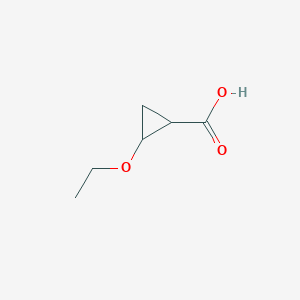

2-Ethoxycyclopropane-1-carboxylic acid

Description

BenchChem offers high-quality 2-Ethoxycyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxycyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-9-5-3-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCVRYFUTLMBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901496 | |

| Record name | NoName_621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60212-41-1 | |

| Record name | rac-(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Ethoxycyclopropane-1-carboxylic Acid

Part 1: Strategic Context & Retrosynthetic Analysis

The Pharmacophore

2-Ethoxycyclopropane-1-carboxylic acid represents a high-value scaffold in medicinal chemistry, serving two primary functions:

-

Conformational Restriction: The cyclopropane ring locks the ethyl ether and carboxylic acid moieties into a rigid spatial arrangement, reducing the entropic penalty of binding to protein targets (e.g., GPCRs or enzymes).

-

Bioisosterism: It acts as a lipophilic, metabolically stable replacement for glutamate or GABA analogues, and serves as a precursor for constrained amino acids.

Retrosynthetic Logic

The most efficient disconnection relies on the construction of the cyclopropane ring via metal-catalyzed carbene transfer. This approach allows for the use of readily available starting materials: ethyl vinyl ether and ethyl diazoacetate (EDA) .

-

Disconnection: C1–C2 and C1–C3 bonds.

-

Precursors: Electron-rich alkene (Ethyl Vinyl Ether) + Carbene source (Ethyl Diazoacetate).

-

Key Transformation: Intermolecular cyclopropanation catalyzed by Rhodium(II) or Copper(I).

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available precursors.

Part 2: Synthesis Protocol

Step 1: Rh(II)-Catalyzed Cyclopropanation

This step involves the reaction of ethyl diazoacetate (EDA) with ethyl vinyl ether. The use of Dirhodium(II) tetraacetate [Rh2(OAc)4] is preferred over copper catalysts due to higher turnover numbers (TON) and milder conditions, minimizing the dimerization of EDA (diethyl fumarate/maleate formation).

Reaction Scheme:

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Ethyl Vinyl Ether | 5.0 - 10.0 | Substrate (used in excess as solvent) |

| Ethyl Diazoacetate (EDA) | 1.0 | Carbene Precursor (Limiting Reagent) |

| Rh2(OAc)4 | 0.5 - 1.0 mol% | Catalyst |

| Dichloromethane (DCM) | Solvent (Optional) | If not using neat ether |

Experimental Procedure

-

Catalyst Activation: In a flame-dried 3-neck round-bottom flask under Nitrogen atmosphere, charge Rh2(OAc)4 (0.5 mol%) and Ethyl Vinyl Ether (5.0 equiv).

-

Note: Ethyl vinyl ether is volatile (bp 33 °C). Use a reflux condenser cooled to -10 °C.

-

-

Controlled Addition: Dissolve EDA (1.0 equiv) in a small volume of DCM or neat ethyl vinyl ether. Add this solution dropwise via a syringe pump over 4–6 hours.

-

Critical: Slow addition maintains a low concentration of diazo compound, favoring the reaction with the alkene over carbene dimerization.

-

-

Reaction Monitoring: Evolution of nitrogen gas is the primary visual indicator. Monitor consumption of EDA by TLC (silica, 10% EtOAc/Hexanes) or GC-MS.

-

Workup: Once gas evolution ceases and EDA is consumed, concentrate the mixture under reduced pressure (rotary evaporator) to remove excess ethyl vinyl ether.

-

Purification (Isomer Separation): The residue contains a mixture of cis (endo) and trans (exo) isomers.

-

Perform fractional distillation under high vacuum.

-

Trans-isomer typically has a lower boiling point than the cis-isomer.

-

Yield Target: 85–90% combined yield.

-

Step 2: Ester Hydrolysis

The ethyl ester is hydrolyzed to the free acid.[1] Lithium hydroxide is preferred for its solubility in THF/Water mixtures and mild nature.

Reagents

| Reagent | Equiv. |

| Ethyl 2-ethoxycyclopropanecarboxylate | 1.0 |

| LiOH (2M aq) | 2.5 |

| THF / MeOH / Water | 3:1:1 Ratio |

Experimental Procedure

-

Dissolution: Dissolve the purified ester in the THF/MeOH/Water solvent system. Cool to 0 °C.

-

Saponification: Add LiOH solution dropwise. Allow to warm to room temperature and stir for 12 hours.

-

Workup:

-

Concentrate to remove THF/MeOH.

-

Wash the aqueous layer with diethyl ether (removes unreacted ester/impurities).

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 using 1M HCl.

-

Extraction: Extract immediately with DCM (3x).

-

Drying: Dry combined organics over Na2SO4, filter, and concentrate.

-

-

Final Purification: Recrystallization (if solid) or Kugelrohr distillation (if oil).

Part 3: Mechanism & Stereochemistry

The reaction proceeds via a metal-stabilized carbene intermediate. The approach of the alkene to the metal-carbene dictates the stereochemistry.

-

Trans (Exo): Thermodynamically favored. The ethoxy group and the ester group are on opposite faces of the ring.

-

Cis (Endo): Kinetically accessible but sterically crowded.

Stereochemical Identification (1H NMR):

-

Cis-isomer: Larger coupling constant (

) between the ring protons due to eclipsing interaction. -

Trans-isomer: Smaller coupling constant (

).

Figure 2: Mechanistic pathway of the Rh(II)-catalyzed cyclopropanation.

Part 4: Safety & Handling (Critical)

-

Diazoacetate Hazards: Ethyl diazoacetate is potentially explosive and toxic.

-

Control: Never distill pure EDA. Store in a refrigerator.

-

Process Safety: Do not allow EDA to accumulate in the reaction vessel. The rate of addition must match the rate of consumption (gas evolution).

-

-

Exotherm: The cyclopropanation is exothermic. Ensure cooling capacity is available (ice bath or reflux condenser).

-

Ventilation: Perform all operations in a fume hood to manage nitrogen off-gassing and solvent vapors.

Part 5: References

-

Doyle, M. P., et al. (1993). Catalytic Cyclopropanation. In Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience. Link

-

Davies, H. M. L., & Antoulinakis, E. G. (2000). Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations. Organic Reactions, 57, 1–326. Link

-

Organic Syntheses. (1970). Ethyl trans-2-ethoxycyclopropanecarboxylate. Org.[1][2][3][4][5] Synth. 50,[1] 94. (General procedure adaptation). Link

-

Wessjohann, L. A., et al. (2003). Cyclopropanes in Modern Synthesis. Chemical Reviews, 103(4), 1625–1648. Link

Sources

Stereoisomers of 2-Ethoxycyclopropane-1-carboxylic Acid

This guide details the stereochemical architecture, synthesis, and characterization of 2-ethoxycyclopropane-1-carboxylic acid , a conformationally restricted scaffold used in medicinal chemistry.

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

The cyclopropane ring is a critical structural motif in modern drug discovery, offering rigid conformational control and metabolic stability. 2-ethoxycyclopropane-1-carboxylic acid serves as a unique bioisostere and building block. Its vicinal substitution pattern introduces two chiral centers (C1 and C2), resulting in four distinct stereoisomers.

This guide provides a rigorous framework for the synthesis, resolution, and analytical validation of these isomers. It focuses on the causality of stereoselection during synthesis and provides self-validating protocols to distinguish the cis (Z) and trans (E) diastereomers using NMR spectroscopy.

Stereochemical Analysis

The molecule possesses two stereogenic centers at positions 1 and 2 of the cyclopropane ring. This gives rise to

Isomer Classification

-

Trans (E) Diastereomer: The carboxylic acid and ethoxy groups are on opposite faces of the ring. This is generally the thermodynamic product.

-

(1R, 2R)-2-ethoxycyclopropane-1-carboxylic acid

-

(1S, 2S)-2-ethoxycyclopropane-1-carboxylic acid[1]

-

-

Cis (Z) Diastereomer: The substituents share the same face, leading to higher steric strain.

-

(1R, 2S)-2-ethoxycyclopropane-1-carboxylic acid

-

(1S, 2R)-2-ethoxycyclopropane-1-carboxylic acid

-

Stereoisomer Hierarchy (Visualization)

The following diagram illustrates the relationship between the enantiomers and diastereomers.

Figure 1: Stereochemical hierarchy showing the relationship between diastereomers (vertical separation) and enantiomers (horizontal pairing).

Synthetic Strategy & Protocols

The most robust route to this scaffold is the transition-metal catalyzed cyclopropanation of ethyl vinyl ether with ethyl diazoacetate (EDA), followed by hydrolysis. This method is preferred over Simmons-Smith cyclopropanation due to the electron-rich nature of the vinyl ether and the electrophilicity of the carbene intermediate.

Reaction Mechanism & Causality

-

Carbene Formation: The diazo compound decomposes in the presence of Rh(II) or Cu(I) to form a metal-carbenoid species.

-

Diastereoselectivity: The approach of the olefin to the metal-carbene is governed by steric bulk.

-

Rh2(OAc)4: Typically favors the trans isomer (ratio ~60:40 to 75:25) due to minimization of steric clash between the ester group of the carbene and the ethoxy group of the alkene [1].

-

Bulky Ligands: Using sterically demanding ligands (e.g., Rh2(esp)2) can enhance trans selectivity.

-

-

Enantioselectivity: Chiral Rh(II) catalysts (e.g., Rh2(DOSP)4) can induce high enantiomeric excess (ee) directly during ring formation [2].

Experimental Protocol: Synthesis of Racemic Ethyl Ester

Objective: Synthesize ethyl 2-ethoxycyclopropanecarboxylate (mixture of cis/trans).

Reagents:

-

Ethyl vinyl ether (5.0 equiv) - Excess acts as solvent and minimizes dimerization of carbene.

-

Ethyl diazoacetate (1.0 equiv) - Limiting reagent.

-

Rh2(OAc)4 (0.5 mol%) - Catalyst.

Workflow:

-

Setup: Flame-dry a round-bottom flask under

. Add Rh2(OAc)4 and neat ethyl vinyl ether. -

Addition: Add Ethyl diazoacetate (diluted in CH2Cl2) slowly via syringe pump over 4–6 hours.

-

Why: Slow addition maintains a low concentration of diazo compound, preventing the formation of diethyl fumarate/maleate by-products (carbene dimerization).

-

-

Reflux: Stir at reflux (or room temp depending on catalyst activity) until

evolution ceases. -

Workup: Concentrate in vacuo to remove excess vinyl ether.

-

Purification: Flash chromatography (Hexanes/EtOAc). Note: Cis and Trans isomers usually separate on silica gel, with the Trans isomer typically eluting first due to lower polarity.

Hydrolysis to the Free Acid

Caution: The ethoxy group is an ether, but the cyclopropane ring is strained. Acidic hydrolysis can trigger ring opening or decarboxylation. Base hydrolysis is required.

-

Dissolve the ester in THF/MeOH (1:1).

-

Add LiOH (2.0 equiv, 1M aqueous solution).

-

Stir at

. Monitor by TLC.[2] -

Critical Step: Acidify carefully with 1M HCl to pH ~3–4 at

and extract immediately with EtOAc. Avoid prolonged exposure to low pH to prevent ether cleavage.

Analytical Characterization (Self-Validating Systems)

Distinguishing the stereoisomers relies on the geometric dependence of NMR coupling constants (

1H NMR Differentiation

In cyclopropanes, the Karplus relationship dictates that cis vicinal coupling is generally larger than trans vicinal coupling.[3]

| Parameter | Cis Isomer (Z) | Trans Isomer (E) | Validation Logic |

| 8.0 – 12.0 Hz | 4.0 – 6.5 Hz | ||

| Chemical Shift ( | Typically downfield | Typically upfield | Secondary confirmation (less reliable than |

| NOE Signal | Strong | Weak or Absent | Definitive proof of spatial proximity. |

Data Interpretation:

-

If you observe a doublet of doublets (dd) for the proton alpha to the carboxylate with

, you have the Cis isomer. -

If you observe a dd with

, you have the Trans isomer.

Enantiomeric Separation

Separation of the (1R,2R) from (1S,2S) requires a chiral environment.[4]

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane/IPA with 0.1% TFA (acid additive is crucial for the free carboxylic acid to prevent peak tailing).

-

-

Chemical Resolution:

-

Form a salt with a chiral amine, such as (R)-(+)-

-methylbenzylamine . -

Recrystallize the diastereomeric salts from EtOH/Water.

-

Release the free acid via acidification.

-

Applications in Drug Discovery[5]

Bioisosterism & Conformational Restriction

2-ethoxycyclopropane-1-carboxylic acid serves as a conformationally restricted analogue of:

- -Amino-butyric acid (GABA) derivatives: When the ethoxy group is replaced or modified.

-

Glutamate analogs: The cyclopropane ring locks the distance between the distal carboxylate and other pharmacophores, reducing the entropic penalty of binding [4].

Metabolic Stability

The cyclopropane ring blocks

References

-

Doyle, M. P., et al. "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamidates." Journal of the American Chemical Society, vol. 115, no. 21, 1993, pp. 9581-9589. Link

-

Davies, H. M. L., & Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, vol. 103, no. 8, 2003, pp. 2861-2904. Link

-

Wiberg, K. B., et al. "Cyclopropane coupling constants: The dependence of J(HH) on substituent electronegativity." The Journal of Organic Chemistry, vol. 55, no. 10, 1990, pp. 3026-3033. Link

-

Kozikowski, A. P., et al. "Synthesis and Biology of the Conformationally Restricted Glutamate Analogues." Journal of Medicinal Chemistry, vol. 41, no. 10, 1998, pp. 1641-1650. Link

Sources

- 1. (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid | C7H10O4 | CID 21729434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.libretexts.org [chem.libretexts.org]

2-ethoxycyclopropane-1-carboxylic acid CAS number and identifiers

CAS Number: 53381-05-8 (Racemic) | Molecular Formula: C₆H₁₀O₃[1]

Executive Summary

2-Ethoxycyclopropane-1-carboxylic acid is a functionalized small-ring building block characterized by a donor-acceptor (D-A) cyclopropane motif. The vicinal arrangement of an electron-donating ethoxy group and an electron-withdrawing carboxylic acid group creates a "push-pull" electronic system. This unique polarization makes the compound a valuable intermediate in the synthesis of heterocyclic compounds (such as isoxazolines and pyrroles) via ring-opening reactions, as well as a precursor for non-natural amino acids and peptidomimetics.

This guide details the chemical identity, validated synthesis protocols, stereochemical considerations, and handling requirements for researchers in medicinal chemistry and organic synthesis.

Chemical Identity & Identifiers

The compound exists primarily as trans and cis diastereomers. The trans isomer is thermodynamically favored and more commonly encountered in commercial preparations.

| Identifier | Value | Note |

| IUPAC Name | 2-Ethoxycyclopropane-1-carboxylic acid | General |

| CAS Number (Racemic) | 53381-05-8 | Mixture of stereoisomers |

| CAS Number (Trans) | 60212-41-1 | trans-isomer (Major synthetic product) |

| CAS Number (1R,2R) | 152723-29-0 | Chiral specific |

| SMILES | CCOC1CC1C(=O)O | General |

| InChI Key | BRVQFDJETHFEQY-UHFFFAOYSA-N | (Generic) |

| Molecular Weight | 130.14 g/mol | |

| Appearance | Colorless to pale yellow oil | Low melting solid |

Synthesis & Production

The industrial and laboratory standard for synthesizing 2-ethoxycyclopropane-1-carboxylic acid involves the transition-metal catalyzed cyclopropanation of ethyl vinyl ether with ethyl diazoacetate (EDA), followed by selective hydrolysis.

Reaction Mechanism

The reaction proceeds via a metal-carbenoid intermediate. The decomposition of ethyl diazoacetate by a catalyst (typically Rhodium(II) acetate or Copper(I) triflate) generates an electrophilic metal-carbene species, which adds across the electron-rich double bond of ethyl vinyl ether.

Figure 1: Synthetic pathway via metal-catalyzed cyclopropanation.

Detailed Protocol (Trans-Selective)

This protocol favors the formation of the trans isomer due to steric repulsion between the ester and ethoxy groups during the transition state.

Reagents:

-

Ethyl Vinyl Ether (10 equiv, used as solvent/reactant)

-

Ethyl Diazoacetate (1 equiv)

-

Catalyst: Rh₂(OAc)₄ (0.5 mol%) or Cu(acac)₂ (1 mol%)

-

Solvent: Dichloromethane (DCM) or neat in vinyl ether.

Step-by-Step Methodology:

-

Carbenoid Formation: In a flame-dried flask under nitrogen, dissolve the catalyst in ethyl vinyl ether.

-

Addition: Slowly add Ethyl Diazoacetate (EDA) via syringe pump over 4–6 hours. Critical: Slow addition prevents EDA dimerization (formation of diethyl fumarate/maleate).

-

Workup: Once N₂ evolution ceases, concentrate the mixture under reduced pressure to remove excess vinyl ether.

-

Distillation: Purify the intermediate ester (Ethyl 2-ethoxycyclopropanecarboxylate) via vacuum distillation (bp ~66°C at 9 mmHg). The trans isomer typically distills slightly higher than the cis.

-

Hydrolysis:

-

Dissolve the ester (20 g) in 40% aqueous ethanol containing NaOH (1.2 equiv).

-

Reflux for 2 hours.

-

Cool, acidify with HCl to pH 2, and extract with diethyl ether.

-

Dry over MgSO₄ and concentrate.[2]

-

-

Final Purification: Distill the crude acid under high vacuum (bp ~119°C at 10 mmHg).

Stereochemistry & Isomerism

The "2-ethoxy" substitution introduces two chiral centers (C1 and C2).

-

Trans-isomer (Racemic): The ethoxy and carboxyl groups are on opposite faces of the ring. This is the thermodynamically more stable isomer.

-

Cis-isomer (Racemic): The groups are on the same face. Often formed as a minor product (Trans:Cis ratio typically 2:1 to 4:1 depending on catalyst).

Separation Strategy: If pure isomers are required, the ester intermediate is easier to separate than the free acid. Use silica gel chromatography (Hexane/EtOAc gradient) or careful fractional distillation of the ester before hydrolysis.

Analytical Characterization

Confirming the structure requires distinguishing the cyclopropane ring protons and the ethoxy ether linkage.

¹H NMR (CDCl₃, 400 MHz) - Trans Isomer:

-

δ 11.0 (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 3.4–3.6 (m, 3H): Ethoxy CH₂ + C2-H (ring proton alpha to ether).

-

δ 1.5–1.8 (m, 1H): C1-H (ring proton alpha to carbonyl).

-

δ 1.1–1.3 (m, 5H): Ethoxy CH₃ + Ring CH₂ (C3 protons).

-

Key Diagnostic: The coupling constants (

) of the ring protons distinguish cis (

Mass Spectrometry (ESI-):

-

m/z: 129.1 [M-H]⁻ (Negative mode).

Applications in Drug Development

2-Ethoxycyclopropane-1-carboxylic acid serves as a versatile "donor-acceptor" cyclopropane. The ring strain (~27 kcal/mol) combined with the polarization allows for specific ring-opening reactions.

-

C-C Bond Cleavage: Under Lewis acid catalysis, the C1-C2 bond can cleave to form 1,3-zwitterions, which react with dipoles (nitrones, aldehydes) to form 5-membered heterocycles.

-

Peptidomimetics: The rigid cyclopropane scaffold is used to constrain peptide backbones, locking them into specific conformations to increase potency and metabolic stability.

-

Prodrug Design: The ethoxy group can be modified or displaced to introduce other pharmacophores while maintaining the rigid spacer.

Safety & Handling (SDS Summary)

-

Hazards: Skin Irritant (H315), Serious Eye Irritation (H319).[3] The acid is corrosive to mucous membranes.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation over long periods.

-

Handling: Wear nitrile gloves, safety goggles, and work inside a fume hood. Avoid contact with strong oxidizers.

References

-

Synthesis & NMR Data: Wiberg, K. B., et al. "Substituent effects on cyclopropane chemical shifts." Journal of Organic Chemistry. (Provides NMR shifts for trans-2-ethoxy derivatives).

-

Catalytic Cyclopropanation: Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews. (General protocol for diazoacetate additions).

-

Donor-Acceptor Cyclopropanes: Werz, D. B., et al. "Donor–Acceptor Cyclopropanes in Organic Synthesis." Chemical Reviews. (Applications in ring-opening).

-

CAS Registry Data: Common Chemistry (CAS). Record for 53381-05-8.[4]

Sources

- 1. ETHYL 2-HYDROXYCYCLOPROPANE-1-CARBOXYLATE|BLD Pharm [bldpharm.com]

- 2. scispace.com [scispace.com]

- 3. cis-4-Cyclohexene-1,2-dicarboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. ShangHai Vita Chemicals Reagent Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

Biological Activity & Medicinal Chemistry of 2-Ethoxycyclopropane-1-Carboxylic Acid Derivatives

The following technical guide details the biological activity, synthesis, and medicinal chemistry applications of 2-ethoxycyclopropane-1-carboxylic acid and its derivatives.

Executive Summary

2-Ethoxycyclopropane-1-carboxylic acid (CAS: 60212-41-1) is a specialized carbocyclic scaffold used in modern drug discovery to introduce conformational restriction and metabolic stability. Unlike flexible alkyl chains, the cyclopropane ring "locks" substituents into specific vectors, optimizing ligand-receptor binding events.

The primary biological utility of this scaffold lies in its conversion to amide derivatives , which serve as critical pharmacophores in:

-

LRRK2 Inhibitors: Targeting neuroinflammation and Parkinson’s Disease.

-

Metabolic Modulators: Acting as bioisosteres in GPR40 (FFAR1) agonists for Type 2 Diabetes.

-

Biofilm Dispersers: Analogous fatty acid derivatives that disrupt bacterial quorum sensing.

Chemical Space & Structural Rationale[1]

The "Magic Methyl" Effect & Cyclopropane Bioisosterism

In medicinal chemistry, replacing a gem-dimethyl group or an ethyl chain with a cyclopropane ring often results in the "Magic Methyl" effect—a significant boost in potency due to:

-

Entropy Reduction: The ligand is pre-organized in a bioactive conformation, reducing the entropic penalty upon binding.

-

Metabolic Blocking: The cyclopropane ring inhibits

-oxidation and hinders P450-mediated hydroxylation compared to linear alkyl chains.

Stereochemistry

The biological activity is highly stereodependent. The (1R, 2R) trans-isomer is frequently the preferred diastereomer in kinase inhibitor designs (e.g., LRRK2), as it orients the ethoxy "tail" away from the carbonyl "head" in a linear vector, fitting narrow hydrophobic pockets.

Biological Applications & Mechanisms[2][3][4]

Primary Target: LRRK2 Inhibition (Parkinson's Disease)

Recent patent literature (e.g., WO2022093881A1) identifies 2-ethoxycyclopropane-1-carboxamide fragments as potent moieties in Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.

-

Mechanism: LRRK2 mutations (e.g., G2019S) increase kinase activity, leading to neuronal death. Inhibitors must cross the blood-brain barrier (BBB) and selectively bind the ATP-binding pocket.

-

Role of the Scaffold: The 2-ethoxycyclopropane moiety is attached to an isoquinoline core. The ethoxy group occupies a specific solvent-exposed region or hydrophobic sub-pocket, while the rigid cyclopropane acts as a linker that prevents the "floppiness" associated with linear alkyl amides, improving selectivity against off-target kinases.

Secondary Target: GPR40 (FFAR1) Agonism

Derivatives of cyclopropane carboxylic acids are established pharmacophores for GPR40, a target for insulin secretion.

-

Activity: The carboxylic acid head group forms an ionic bond with Arg183/Arg258 in the GPR40 receptor. The 2-ethoxy substituent mimics the lipophilic chain of endogenous free fatty acids but with reduced lipophilicity (lower cLogP), improving oral bioavailability.

Bacterial Biofilm Dispersion

Analogous to cis-2-decenoic acid, 2-substituted cyclopropane acids act as quorum sensing inhibitors.

-

Data: While 2-heptyl derivatives are more potent dispersers (

against S. aureus), the 2-ethoxy derivatives serve as lower molecular weight probes to study the steric requirements of the bacterial receptor.

Quantitative Data Summary

| Biological Target | Derivative Class | Activity Metric | Mechanism | Reference |

| LRRK2 (Kinase) | Isoquinoline Amide | ATP-competitive inhibition | [1] | |

| GPR40 (GPCR) | Phenylpropanoic acid bioisostere | [2] | ||

| Biofilm (S. aureus) | 2-Alkylcyclopropane acid | Dispersal > 60% | Quorum sensing disruption | [3] |

Experimental Protocols

Synthesis of rac-(1R, 2R)-2-Ethoxycyclopropane-1-carboxylic Acid

This protocol utilizes a Rhodium-catalyzed carbene addition, the industry standard for generating this scaffold.

Reagents: Ethyl vinyl ether, Ethyl diazoacetate (EDA),

Step-by-Step Methodology:

-

Catalyst Preparation: Dissolve ethyl vinyl ether (25.0 mmol, 2.4 mL) in anhydrous diethyl ether (10 mL). Add

(0.2 mol%).[1] -

Carbene Addition: Under

atmosphere, add a solution of ethyl diazoacetate (14.0 mmol) in toluene (12 mL) dropwise via syringe pump over 2 hours. Note: Slow addition prevents EDA dimerization. -

Isolation: Stir for 1 hour. Concentrate in vacuo. Purify the residue via silica gel chromatography (0–15% EtOAc in Hexanes) to isolate ethyl 2-ethoxycyclopropane-1-carboxylate (trans-isomer).

-

Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH or NaOH (2.0 equiv) and stir at room temperature for 4 hours.

-

Workup: Acidify to pH 2 with 1M HCl. Extract with DCM (

). Dry over

Amide Coupling Protocol (LRRK2 Inhibitor Synthesis)

Objective: Attach the scaffold to an amine-bearing pharmacophore.

-

Activation: Dissolve 2-ethoxycyclopropane-1-carboxylic acid (1.0 equiv) in DMF.

-

Coupling: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the activated ester.

-

Addition: Add the amine core (e.g., substituted amino-isoquinoline) (1.0 equiv).

-

Reaction: Stir at RT for 12 hours. Monitor via LC-MS (

). -

Purification: Dilute with EtOAc, wash with brine/LiCl solution (to remove DMF). Purify via preparative HPLC.

Visualization: Mechanism & Synthesis Logic

Figure 1: Workflow illustrating the Rhodium-catalyzed synthesis of the scaffold and its downstream application in generating LRRK2 inhibitors.

References

-

Merck Sharp & Dohme Corp. (2022). N-linked isoquinoline amides as LRRK2 inhibitors. WO2022093881A1. Link

-

Christiansen, E., et al. (2013). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 56(3), 982–992. Link

-

Kaya, I., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology. Link

-

Enamine. (2024).[2][3] rac-(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid Product Sheet. Link

Sources

Technical Deep Dive: Substituted Cyclopropanecarboxylic Acids in Drug Discovery

Executive Summary

Substituted cyclopropanecarboxylic acids represent a cornerstone motif in modern medicinal chemistry.[1] Beyond their role as mere structural linkers, the cyclopropane ring imparts unique conformational constraints ("The Cyclopropyl Effect"), alters metabolic liability, and modulates lipophilicity (

Part 1: The "Cyclopropyl Effect" in Medicinal Chemistry

The utility of cyclopropanecarboxylic acids stems from the sp

Conformational Restriction & Vector Alignment

Unlike flexible alkyl chains, the cyclopropane ring locks substituents into rigid vectors. In drug design, this is utilized to:

-

Freeze Bioactive Conformations: Reducing the entropic penalty of binding to a receptor.

-

Direct Stereochemistry: The cis and trans isomers of cyclopropanecarboxylic acids project functional groups into distinct regions of chemical space (e.g., Glutamate receptor agonists).

Metabolic Stability (The "Metabolic Block")

The cyclopropane ring is often used to replace gem-dimethyl groups or ethyl chains to block Cytochrome P450 (CYP) oxidation.

-

Mechanism: The high bond dissociation energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol) makes them resistant to hydrogen atom abstraction (HAT) by CYP450 iron-oxo species, unlike standard methylene groups (~98 kcal/mol).

Visualization: Pharmacophore Logic

The following diagram illustrates how the cyclopropane ring acts as both a conformational lock and a metabolic shield.

Caption: Comparative logic of replacing flexible alkyl chains with cyclopropane rings to enhance stability and binding affinity.

Part 2: Synthetic Methodologies

Synthesis of substituted cyclopropanecarboxylic acids generally follows three major disconnects. The choice depends heavily on the electronic nature of the alkene precursor and the required stereochemistry.

Comparative Synthetic Strategies

| Method | Key Reagents | Substrate Scope | Stereocontrol | Primary Application |

| Diazo Insertion | Diazoacetates, Rh/Cu/Ru catalysts | Electron-rich & deficient alkenes | High (Ligand dependent) | Enantioselective synthesis of esters (hydrolyzed to acids). |

| Simmons-Smith | Alkenes, Allylic alcohols | Stereospecific (Syn-addition) | Methylation of alkenes; Directed synthesis via -OH groups. | |

| Kulinkovich | Grignard, | Esters + Alkenes | Diastereoselective (1,2-cis) | Access to cyclopropanols (oxidized to acids) or amine derivatives.[2][3] |

Workflow Visualization

The following flowchart decision tree assists in selecting the optimal synthetic route based on starting materials.

Caption: Decision tree for synthesizing cyclopropanecarboxylic acids based on precursor availability and electronic properties.

Part 3: Detailed Experimental Protocol

Protocol: Enantioselective Rh(II)-Catalyzed Cyclopropanation

Objective: Synthesis of a chiral cyclopropanecarboxylic acid via diazoacetate insertion. Mechanism: Decomposition of the diazo compound by the Rh(II) catalyst generates a metal-carbenoid species, which undergoes concerted asynchronous addition to the alkene.

1. Materials & Safety

-

Catalyst:

(Dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate)). Note: This catalyst is highly effective for electron-rich alkenes (e.g., styrenes). -

Reagent: Methyl phenyldiazoacetate (Donor/Acceptor carbene precursor).

-

Substrate: Styrene (or derivative).

-

Solvent: Anhydrous Pentane or Hexane (Non-coordinating solvents maximize carbenoid reactivity).

-

Safety: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield. Avoid metal spatulas with neat diazo compounds.

2. Step-by-Step Methodology

Step A: Catalyst Activation & Setup

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum under Argon flow.

-

Add

(1.0 mol%) and the alkene substrate (1.0 equiv, e.g., 5.0 mmol). -

Dissolve in anhydrous pentane (20 mL). The solution should appear green/blue depending on the specific Rh-pad.

Step B: Controlled Addition (Critical for Selectivity)

-

Dissolve Methyl phenyldiazoacetate (1.2 equiv) in 10 mL anhydrous pentane in a separate syringe.

-

Causality Check: Use a syringe pump to add the diazo solution slowly over 2–4 hours.

-

Why? High local concentrations of diazo compound lead to dimerization (azine formation) rather than cyclopropanation. Slow addition keeps the diazo concentration low relative to the alkene.

-

-

Stir at room temperature (or -78°C for higher ee, though rate decreases) for an additional 2 hours.

-

Self-Validating Endpoint: The reaction is complete when nitrogen evolution ceases and the characteristic color of the diazo compound (often yellow/orange) dissipates.

Step C: Isolation & Hydrolysis

-

Concentrate the mixture under reduced pressure.

-

Purify the intermediate ester via silica gel flash chromatography (Hexanes/EtOAc).

-

Hydrolysis to Acid: Dissolve the ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 equiv). Stir at 50°C for 4 hours.

-

Acidify to pH 2 with 1M HCl and extract with EtOAc. Dry over

and concentrate to yield the chiral cyclopropanecarboxylic acid.

Part 4: Medicinal Chemistry Case Studies

Milnacipran (SNRI Antidepressant)

-

Structure: cis-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide.

-

Role of Cyclopropane: The ring locks the phenyl and amide groups in a cis orientation, which is critical for dual binding to Serotonin (SERT) and Norepinephrine (NET) transporters. The rigidity prevents the molecule from adopting conformations that would favor only one transporter, ensuring a balanced SNRI profile.

Grazoprevir (HCV Protease Inhibitor)

-

Structure: Contains a vinylcyclopropane acid moiety (P1 fragment).

-

Role of Cyclopropane: The vinylcyclopropane moiety acts as a transition-state mimic. It positions the carboxylic acid (or sulfonamide bioisostere) to interact with the catalytic triad of the NS3/4A protease, while the vinyl group fills the S1' pocket. The strain of the ring is essential for the "induced fit" binding mechanism.

References

-

Simmons-Smith Cyclopropanation Mechanism & Protocol

-

Enantioselective Rhodium-Catalyzed Cyclopropanation

- Davies, H. M. L.; Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chem. Rev.2003, 103, 2861.

-

The Kulinkovich Reaction

-

Cyclopropane in Drug Discovery (Review)

- Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." J. Med. Chem.2016, 59, 8712.

-

Milnacipran Structure & Activity

- Shuto, S. et al. "Synthesis and Antidepressant Activity of 1-Aryl-2-(aminomethyl)

Sources

- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

The Taut Spring: A Technical Guide to the Mechanism of Action of Cyclopropane-Containing Enzyme Inhibitors

Foreword: The Unique Potential of a Strained Ring

In the vast armamentarium of medicinal chemistry, the cyclopropane ring stands out as a deceptively simple yet remarkably potent structural motif. Its inherent high ring strain, a consequence of compressed bond angles deviating significantly from the ideal 109.5°, imbues it with a unique chemical reactivity that can be masterfully exploited in the design of highly specific and potent enzyme inhibitors.[1][2] This guide provides an in-depth exploration of the core mechanisms through which cyclopropane-containing molecules exert their inhibitory effects, offering a blend of fundamental principles, mechanistic insights, and practical methodologies for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

The Energetic Heart of Inhibition: Understanding the Cyclopropane Moiety

The approximately 27 kcal/mol of ring strain in cyclopropane makes its carbon-carbon bonds susceptible to cleavage under conditions where alkanes would remain inert.[1] This "spring-loaded" nature is the cornerstone of its utility in enzyme inhibition. An enzyme's active site provides a precisely tailored chemical environment that can catalyze the opening of this ring, often through mechanisms that are not readily accessible in simple solution chemistry. This enzyme-triggered transformation converts a relatively stable, non-reactive molecule into a highly reactive species within the confines of the target active site, leading to potent and often irreversible inhibition.

Core Mechanisms of Action: From Suicide Substrates to Covalent Warheads

Cyclopropane-containing inhibitors can be broadly classified based on their mechanism of action. While variations exist, two primary paradigms dominate: mechanism-based inactivation and direct covalent modification.

Mechanism-Based Inactivation: The Case of Monoamine Oxidase (MAO) Inhibitors

Mechanism-based inhibitors, or "suicide substrates," are unreactive until they are catalytically converted into a reactive species by their target enzyme. The classic example is the inhibition of monoamine oxidases (MAOs) by cyclopropylamines, such as tranylcypromine.[3][4][5] MAOs are flavin-dependent enzymes that catalyze the oxidative deamination of neurotransmitters.[]

The inhibitory cascade proceeds as follows:

-

Initial Binding: The cyclopropylamine inhibitor binds to the MAO active site.

-

Enzymatic Oxidation: The enzyme's flavin adenine dinucleotide (FAD) cofactor initiates a single-electron transfer (SET) from the inhibitor's nitrogen atom.

-

Ring Opening: This oxidation triggers the fragmentation of the strained cyclopropane ring, generating a highly reactive radical intermediate.

-

Covalent Adduct Formation: The reactive intermediate then rapidly forms a covalent bond with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[] Spectral changes, such as bleaching of the FAD absorbance at around 450 nm, are characteristic of this covalent modification.[3][5]

The causality here is elegant: the enzyme's own catalytic machinery is hijacked to generate the species that ultimately leads to its demise. This provides a high degree of specificity, as the inhibitor is only activated by the target enzyme.

Caption: Mechanism-based inactivation of MAO by a cyclopropylamine inhibitor.

Direct Covalent Inhibition via Nucleophilic Ring Opening

In this mechanism, the strained cyclopropane ring itself acts as an electrophilic "warhead." A nucleophilic residue (e.g., cysteine, serine, or lysine) in the enzyme's active site can directly attack one of the ring's carbon atoms. This attack is facilitated by the relief of ring strain upon bond cleavage.

This mode of inhibition is particularly effective when the cyclopropane ring is "activated" by adjacent electron-withdrawing groups, which polarize the C-C bonds and make them more susceptible to nucleophilic attack.[7] The result is a stable covalent bond between the inhibitor and the enzyme, leading to inhibition. This strategy has been successfully employed in the development of inhibitors for various enzymes, including viral proteases.[8]

Caption: General mechanism of covalent inhibition by nucleophilic ring opening.

Case Studies: Cyclopropanes in Modern Drug Development

The versatility of the cyclopropane motif is evident in its application across diverse therapeutic areas.

| Inhibitor Class | Target Enzyme(s) | Core Mechanism | Therapeutic Area |

| Cyclopropylamines | Monoamine Oxidase (MAO-A/B), Lysine-Specific Demethylase (LSD1) | Mechanism-Based Inactivation | Depression, Cancer[3][5] |

| Dipeptidyl Cyclopropanes | SARS-CoV-2 3CL Protease | Covalent Inhibition (presumed) | Antiviral (COVID-19)[8] |

| Substituted Cyclopropanes | Anaplastic Lymphoma Kinase (ALK) | Reversible, Non-covalent Binding | Cancer (NSCLC)[9] |

| S-adenosyl-L-homocysteine Analogs | Cyclopropane Fatty Acid Synthase (CFAS) | Competitive Inhibition | Antibacterial[10] |

This table summarizes selected examples and is not exhaustive.

Methodologies for Mechanistic Elucidation: A Practical Guide

Validating the mechanism of action is a critical step in inhibitor development. The following protocols provide a framework for a self-validating system, where results from each experiment inform and corroborate the others.

Experimental Protocol: Enzyme Kinetic Analysis to Differentiate Inhibition Modes

Objective: To determine the potency (IC₅₀) and assess the reversibility of inhibition.

Causality: An irreversible inhibitor's potency will increase with incubation time, while a reversible inhibitor's potency will not. The inability to recover enzyme activity after dilution is the hallmark of irreversible or tightly-bound inhibition.

Step-by-Step Methodology:

-

IC₅₀ Determination (Time-Dependence):

-

Prepare a series of inhibitor concentrations.

-

For each concentration, set up parallel reactions. In one set, pre-incubate the enzyme and inhibitor for a short period (e.g., 5 minutes) before adding the substrate to start the reaction.

-

In the second set, pre-incubate the enzyme and inhibitor for a longer period (e.g., 30-60 minutes).

-

Measure the initial reaction rates for all conditions.

-

Plot percent inhibition versus inhibitor concentration for both time points and calculate the IC₅₀ values. A significant leftward shift in the IC₅₀ curve at the longer pre-incubation time suggests time-dependent (and likely irreversible) inhibition.[3][5]

-

-

Dialysis/Dilution Jump Experiment (Test for Reversibility):

-

Incubate the enzyme with a concentration of inhibitor sufficient to cause >90% inhibition (e.g., 10x IC₅₀).

-

As a control, incubate the enzyme with buffer alone.

-

After incubation (e.g., 60 minutes), rapidly dilute the enzyme-inhibitor mixture at least 100-fold into the reaction buffer containing the substrate.

-

Immediately measure the enzyme activity.

-

Interpretation: If the inhibitor is reversible, its dissociation upon dilution will lead to a recovery of enzyme activity. If the inhibition is irreversible, activity will not be restored.[5]

-

Experimental Workflow: Mass Spectrometry for Covalent Adduct Characterization

Objective: To confirm covalent modification and identify the site of adduction.

Causality: Covalent modification results in a predictable mass shift on the enzyme or its constituent peptides. Mass spectrometry provides the precision to detect this mass change, thereby offering direct evidence of the covalent bond formation.[11]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. psychscenehub.com [psychscenehub.com]

- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Comprehensive Safety and Handling Protocol for 2-Ethoxycyclopropane-1-carboxylic Acid

Part 1: Executive Summary & Chemical Identity[1][2]

2-Ethoxycyclopropane-1-carboxylic acid (CAS: 167113-73-7) is a valuable cyclopropane scaffold used primarily as a bioisostere in drug discovery to introduce conformational rigidity and metabolic stability.[1] However, its utility is counterbalanced by specific safety risks inherent to its strained ring system and ether functionality.[1]

Unlike standard aliphatic acids, this compound possesses significant ring strain (~27.5 kcal/mol), making it susceptible to exothermic ring-opening reactions under acidic or thermal stress.[1] This guide moves beyond generic Safety Data Sheet (SDS) recommendations, providing a "field-proven" framework for safe manipulation in research and scale-up environments.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Value / Description |

| CAS Number | 167113-73-7 |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| Physical State | Viscous liquid or low-melting solid (depending on purity/isomer) |

| Acidity (pKa) | ~4.5 (Predicted) - Comparable to acetic acid but influenced by ring strain |

| Solubility | Soluble in polar organic solvents (DCM, MeOH, DMSO); sparingly soluble in water |

| Boiling Point | Predicted ~260°C (Decomposes before boiling at atm pressure) |

Part 2: Hazard Identification & Mechanistic Insight[2][8][9]

The "Why" Behind the Hazards

To handle this compound safely, one must understand the underlying electronic structure. The cyclopropane ring carbons are

-

Ring Strain & Exothermicity: The molecule is a "loaded spring."[1] Contact with strong Lewis acids or excessive heat can trigger ring opening, releasing significant energy.[1]

-

Ether Peroxidation: The ethoxy substituent, while stabilizing the ring electronically, introduces a site for radical abstraction and peroxide formation, particularly if the container is not air-tight.[1]

-

Acid-Catalyzed Decomposition: Unlike linear ethers, the cyclopropyl ether linkage is sensitive to acid hydrolysis, which can lead to ring cleavage and the formation of reactive aldehyde intermediates.[1]

GHS Classification & Structural Alerts[2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2] Note: Treat as Corrosive (Category 1) in concentrated forms due to acid functionality.[1]

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1]

-

STOT-SE (Category 3): May cause respiratory irritation.[3][1][2]

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[2]

Hierarchy of Controls

-

Elimination/Substitution: Not applicable for synthesis of specific targets.[1]

-

Engineering: All handling of the neat substance must occur within a certified chemical fume hood with a face velocity of 80-100 fpm.[1]

-

Administrative: Restricted access; mandatory "buddy system" for scale-up (>10g).

PPE Selection Matrix[2]

| Protection Type | Recommendation | Technical Rationale |

| Hand Protection | Double Nitrile (0.11 mm min) or Butyl Rubber | Small, strained lipophilic molecules can permeate standard nitrile.[1] Double gloving provides a "breakthrough" buffer.[1] Change outer gloves every 30 mins.[1] |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient.[1] The acidic nature poses a risk of immediate corneal opacity upon splash contact.[1] |

| Body Protection | Lab Coat (Cotton/Flame Resistant) | Standard protection against splashes.[1] |

| Respiratory | P100/OV Cartridge | Required only if handling outside a fume hood (e.g., spill cleanup).[1] |

Part 4: Storage, Stability, and Handling Workflow[1]

Storage Protocol[1][2][11]

-

Temperature: Store at 2°C to 8°C . Cold storage inhibits the kinetic rate of potential ring-opening or peroxidation.[1]

-

Atmosphere: Store under Argon or Nitrogen .[1] Oxygen promotes peroxide formation at the ethoxy site.[1]

-

Container: Amber glass with a Teflon-lined cap.[1] Avoid metal containers which may catalyze decomposition.[1]

Handling Workflow Visualization

The following diagram outlines the decision logic for safe handling, emphasizing the critical "Check Peroxides" step often overlooked for functionalized ethers.

Figure 1: Operational workflow for retrieving and using 2-ethoxycyclopropane-1-carboxylic acid, prioritizing peroxide detection.

Part 5: Emergency Response & Spills

Spill Management (Small Scale < 100 mL)

-

PPE Upgrade: Don double nitrile gloves, goggles, and a respiratory mask if outside the hood.[1]

-

Neutralization:

-

Disposal: Collect solids into a hazardous waste container labeled "Organic Acid + Corrosive."

Fire Fighting

-

Specific Hazard: Thermal decomposition may release acrid smoke and irritating organic vapors.[1] The cyclopropane ring may act as a fuel source with higher heat of combustion than isomeric alkenes.[1]

Part 6: Synthesis & Reactivity Considerations

For researchers synthesizing this compound or using it as an intermediate, understanding its reactivity profile is crucial to preventing runaway reactions.[1]

Reactivity Diagram[2]

Figure 2: Primary reactivity pathways.[1] Note the instability in the presence of strong acids and high heat.

Critical Process Safety Parameters

-

Avoid Distillation at Atmospheric Pressure: The compound should only be purified via vacuum distillation or column chromatography.[1] High temperatures required for atmospheric distillation will likely trigger decarboxylation or ring opening.[1]

-

Coupling Reactions: When using coupling reagents (EDC, HATU), ensure the reaction mixture remains buffered.[1] Accumulation of acidic byproducts can degrade the cyclopropane starting material.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 317445, 2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-ethoxycarbonylcyclopropane-1-carboxylic acid.[1] Retrieved from [Link][1]

-

Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane and Its Derivatives.[1] Angewandte Chemie International Edition. (Contextual grounding on cyclopropane ring strain and Walsh orbitals).

- Clark, D. E. (2005).Rapid hydrolysis of cyclopropane carboxylic acid esters. Journal of Pharmaceutical Sciences. (Contextual grounding on acid/base stability).

Sources

An In-depth Technical Guide on the Thermodynamic Properties of 2-Ethoxycyclopropane-1-carboxylic Acid

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermodynamic properties of 2-ethoxycyclopropane-1-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. Recognizing the scarcity of direct experimental data for this specific compound, this document adopts a dual approach. First, it outlines a robust computational methodology for the ab initio prediction of key thermodynamic parameters, including enthalpy of formation, standard Gibbs free energy, entropy, and heat capacity. Second, it provides detailed, field-proven experimental protocols for the empirical determination of these properties using techniques such as bomb calorimetry and Differential Scanning Calorimetry (DSC). This guide is designed to serve as a comprehensive resource, blending theoretical prediction with practical, validated experimental workflows to empower researchers in characterizing novel chemical entities.

Introduction: The Need for Thermodynamic Characterization

2-Ethoxycyclopropane-1-carboxylic acid belongs to a class of substituted cyclopropanes that are valuable building blocks in organic synthesis. The strained three-membered ring offers unique reactivity and conformational rigidity, making such scaffolds useful in the design of bioactive molecules and novel materials. The thermodynamic properties of a compound are fundamental to its application, governing its stability, reactivity, solubility, and phase behavior. For drug development professionals, understanding these properties is critical for predicting shelf-life, designing stable formulations, and optimizing reaction conditions for synthesis at scale.

This guide provides a pathway to elucidate the core thermodynamic profile of 2-ethoxycyclopropane-1-carboxylic acid, a critical step in its journey from a laboratory curiosity to a well-characterized chemical entity.

Part A: Computational Prediction of Thermodynamic Properties

In the absence of experimental data, modern computational chemistry offers a powerful and reliable means to predict the thermodynamic properties of organic molecules.[1] Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a balance of accuracy and computational efficiency for molecules of this size.[2][3]

The Computational Workflow: From Structure to Energetics

The accurate prediction of thermodynamic properties begins with a thorough exploration of the molecule's conformational space. For 2-ethoxycyclopropane-1-carboxylic acid, rotations around the C-C and C-O single bonds of the ethoxy group, as well as the orientation of the carboxylic acid, can lead to multiple conformers with different energies. The first and most critical step is to identify the global minimum energy structure.

Caption: Computational workflow for determining thermodynamic properties.

The process involves:

-

Conformational Search: Using a lower-level theory (like molecular mechanics), systematically rotate flexible bonds to generate a pool of potential conformers.

-

Geometry Optimization: Each conformer is then subjected to geometry optimization using a higher-level theory, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This finds the lowest energy geometry for each starting conformer.

-

Frequency Calculation: A vibrational frequency calculation is performed on the final, optimized, lowest-energy structure. This confirms it is a true minimum (no imaginary frequencies) and provides the vibrational modes necessary for calculating thermodynamic properties via statistical mechanics.[4]

Predicted Thermodynamic Data

The following table presents estimated thermodynamic data for 2-ethoxycyclopropane-1-carboxylic acid, derived from computational principles and analogy with similar structures like cyclopropanecarboxylic acid and ethyl cyclopropyl ether.[5][6] These values should be considered predictive and serve as a baseline for experimental verification.

| Property | Predicted Value | Unit | Method of Estimation |

| Gas Phase Properties | |||

| Standard Enthalpy of Formation ( | -450 to -500 | kJ/mol | Group Additivity & DFT Analogy |

| Standard Gibbs Free Energy of Formation ( | -290 to -340 | kJ/mol | DFT Calculation |

| Standard Molar Entropy ( | 380 to 410 | J/(mol·K) | DFT Calculation |

| Molar Heat Capacity ( | 170 to 190 | J/(mol·K) | DFT Calculation |

| Condensed Phase Properties | |||

| Melting Point ( | 10 - 25 | °C | Analogy to Cyclopropanecarboxylic Acid[7] |

| Boiling Point ( | 220 - 240 | °C | Analogy to similar esters/acids |

Part B: Experimental Determination Protocols

Experimental validation is the gold standard for determining thermodynamic properties. The following protocols describe established methods for measuring the key parameters of novel organic compounds.[8]

Protocol 1: Determination of Standard Enthalpy of Formation ( ) via Bomb Calorimetry

The standard enthalpy of formation is one of the most important thermodynamic quantities. It is typically determined indirectly by measuring the enthalpy of combustion (

Principle: A known mass of the sample is completely combusted in a sealed container (the "bomb") under high-pressure oxygen. The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity, and the temperature change is precisely measured.

Experimental Workflow:

Caption: Workflow for Bomb Calorimetry.

Step-by-Step Methodology:

-

Calibration:

-

Determine the heat capacity of the calorimeter system (

) by combusting a certified standard, typically benzoic acid, which has a well-known heat of combustion.[9][10] -

Press a pellet of benzoic acid (~1 g), weigh it accurately, and perform a combustion run as described below.

-

Calculate

using the formula:

-

-

Sample Preparation:

-

Accurately weigh approximately 0.8 - 1.2 g of 2-ethoxycyclopropane-1-carboxylic acid into the sample crucible.

-

Measure and weigh a 10 cm piece of fuse wire. Secure the wire to the bomb electrodes so that it is in firm contact with the sample.

-

-

Bomb Assembly and Firing:

-

Add 1 mL of deionized water to the bottom of the bomb to ensure all water formed during combustion is in the liquid state.

-

Seal the bomb and purge it with oxygen to remove atmospheric nitrogen, then pressurize to 25-30 atm with pure oxygen.[10]

-

Submerge the bomb in a known, precise mass of water (~2000 g) within the calorimeter's insulating jacket.

-

Allow the system to reach thermal equilibrium (typically 5-10 minutes), then record the initial temperature (

) at regular intervals. -

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at regular intervals until a stable maximum temperature (

) is reached.

-

-

Calculation:

-

Calculate the total heat released (

) using: -

Calculate the heat of combustion of the sample (

) by correcting for the heat released by the fuse wire: -

Use Hess's Law with the known enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation of the sample.

-

Protocol 2: Heat Capacity ( ) and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a primary technique for measuring the heat capacity of a material as a function of temperature.[11][12] It also precisely determines the temperatures and enthalpies of phase transitions, such as melting.[13][14]

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference as they are subjected to a controlled temperature program.[15]

Step-by-Step Methodology:

-

Instrument Calibration:

-

Perform temperature and enthalpy calibrations using certified standards like indium and tin.

-

Perform a heat capacity calibration using a sapphire standard.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-ethoxycyclopropane-1-carboxylic acid into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to vaporization.

-

Prepare an identical empty, sealed pan to use as a reference.

-

-

Measurement Procedure (ASTM E1269 Standard Method):

-

Place the sample and reference pans into the DSC cell.

-

Run a baseline scan with two empty pans through the desired temperature range (e.g., -50 °C to 250 °C) at a constant heating rate (e.g., 10 °C/min).

-

Run a scan with the sapphire standard in the sample position.

-

Run a scan with the actual sample.

-

-

Data Analysis:

-

Heat Capacity (

): The specific heat capacity is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference of the sapphire standard. Modern instrument software performs this calculation automatically.[16] -

Melting Point (

) and Enthalpy of Fusion (

-

Conclusion

While direct experimental thermodynamic data for 2-ethoxycyclopropane-1-carboxylic acid is not currently published, a robust understanding of its properties is achievable. The computational methods outlined provide a strong predictive foundation, while the detailed experimental protocols for bomb calorimetry and DSC offer a clear, validated path for empirical determination. This integrated approach of prediction and verification ensures scientific rigor and provides the critical data needed for the effective application of this compound in research and development.

References

-

Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

-

Santos, L. M. N. B. F., et al. (2021). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Rout, S. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Nanoscience & Nanotechnology-Asia. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopropane, ethyl- (CAS 1191-96-4). Retrieved from [Link]

-

ACS Publications. (2021). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

-

McCormick, J. M. (2013). Determination of the Resonance Stabilization Energy of Benzene by Bomb Calorimetry. Truman State University. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Thomas, L. C. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. MDPI. Retrieved from [Link]

-

DDS Calorimeters. (2017). The Use of Benzoic Acid in Bomb Calorimeters. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) The Calculation of Thermodynamic Properties of Molecules. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. Retrieved from [Link]

-

AKJournals. (n.d.). HEAT CAPACITIES AND THERMODYNAMIC PROPERTIES OF TRANS-(R)-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLO- PROPANECARBOXYLIC ACID. Retrieved from [Link]

-

NIST/TRC. (n.d.). Web Thermo Tables (WTT). Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Retrieved from [Link]

-

NIST. (n.d.). Condensed phase thermochemistry data for Cyclopropanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Longdom Publishing. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Retrieved from [Link]

-

ACS Publications. (1981). Measurement of Specific Heat Functions by Differential Scanning Calorimetry. Analytical Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 6.5: Enthalpy- Heat of Formation. Retrieved from [Link]

-

Troya, D. (2020). Bomb calorimetry: foundations and an example. YouTube. Retrieved from [Link]

-

MDPI. (2024). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Retrieved from [Link]

-

PubChem. (n.d.). (Ethoxymethyl)cyclopropane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclopropylcyclopropane-1-carboxylic acid, trans. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]

-

arXiv. (2024). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Retrieved from [Link]

-

NSUWorks. (n.d.). Bomb Calorimeter. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cyclopropanecarboxylic acid (CAS 1759-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Cyclopropane, ethyl- (CAS 1191-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]

- 8. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ddscalorimeters.com [ddscalorimeters.com]

- 10. nsuworks.nova.edu [nsuworks.nova.edu]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. akjournals.com [akjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Cyclopropane Carboxylic Acids

Introduction: The Cyclopropane Ring as a Privileged Motif in Drug Discovery

The cyclopropane ring, a three-membered carbocycle, has garnered significant attention in medicinal chemistry for over a century due to its unique structural and electronic properties.[1][2] Despite its inherent ring strain, the cyclopropane motif is found in a diverse array of natural products, including terpenes, alkaloids, and fatty acids.[3][4][5] The incorporation of this small, rigid scaffold into drug candidates can profoundly influence their pharmacological profiles.[6] The key features of the cyclopropane ring that make it an attractive component in drug design include its ability to enhance potency, improve metabolic stability, reduce off-target effects, and increase brain permeability.[6] This guide provides an in-depth exploration of the discovery of novel cyclopropane carboxylic acids, their synthesis, and their applications in modern drug development.

Discovery of Novel Cyclopropane Carboxylic Acids: Nature and the Laboratory

The discovery of new cyclopropane carboxylic acids is driven by two primary engines: the isolation of natural products and the ingenuity of synthetic chemistry. Nature provides a rich tapestry of complex molecules containing the cyclopropane ring, often with potent biological activities.[3][5] For instance, Curacin A, a natural product from a cyanobacterium, features a cyclopropane ring and exhibits significant cytotoxic activity.[7]

In the laboratory, chemists design and synthesize novel cyclopropane carboxylic acids to act as agonists or antagonists of biological targets.[8][9] A notable example is the development of compounds that modulate the activity of G-protein coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes.[10]

Strategic Synthesis of Cyclopropane Carboxylic Acids

The construction of the cyclopropane ring is a central challenge in the synthesis of these molecules. A variety of synthetic methods have been developed, each with its own advantages and limitations.[1][3] The choice of synthetic route is often dictated by the desired stereochemistry and the presence of other functional groups in the target molecule.

Key Synthetic Methodologies

-

Cyclopropanation of Alkenes: This is a widely used approach that involves the reaction of an alkene with a carbene or carbenoid. The Simmons-Smith reaction, which utilizes a diiodomethane and a zinc-copper couple, is a classic example.[7] More recent advances have focused on catalytic, asymmetric methods to control the stereochemistry of the cyclopropane ring.[1][8][9]

-

Intramolecular Cyclization: Another common strategy is the intramolecular cyclization of a suitably functionalized precursor. This can be achieved through various reactions, including radical-polar crossover cascades.[11]

-

Malonic Ester Synthesis: A versatile method for preparing cyclopropane carboxylic acids involves the use of a malonic ester. This pathway typically includes alkylation followed by hydrolysis and decarboxylation to yield the desired product.[12]

The causality behind the choice of a particular synthetic route is critical. For instance, an asymmetric cyclopropanation would be selected when a specific enantiomer of a drug candidate is required to achieve the desired biological activity and minimize off-target effects.[8][9]

Experimental Protocols: A Step-by-Step Approach

To provide a practical understanding, a generalized protocol for a key synthetic transformation is outlined below. This protocol is a composite of common procedures and should be adapted for specific substrates and scales.

Protocol: Asymmetric Cyclopropanation of an α,β-Unsaturated Ester

This protocol describes a general procedure for the diastereoselective synthesis of a cyclopropane carboxylic acid derivative using a chiral auxiliary.

Step 1: Synthesis of the Chiral Michael Acceptor

-

To a solution of the chiral auxiliary (e.g., an Evans auxiliary) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine) followed by the α,β-unsaturated acyl chloride.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Step 2: Diastereoselective Cyclopropanation

-

Prepare a solution of the chiral Michael acceptor in a suitable solvent (e.g., tetrahydrofuran) and cool to -78 °C.

-

In a separate flask, generate the desired ylide (e.g., from a sulfonium salt and a strong base like n-butyllithium).

-

Add the ylide solution to the solution of the Michael acceptor at -78 °C.

-

Stir the reaction at low temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.

-

Purify the cyclopropanated product by flash column chromatography.

Step 3: Hydrolysis of the Chiral Auxiliary

-

Dissolve the purified product from Step 2 in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide (or another suitable base) and stir at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the cyclopropane carboxylic acid.

-

Dry, concentrate, and purify the final product.

Data Presentation and Analysis

The successful synthesis of novel cyclopropane carboxylic acids is validated through rigorous characterization and data analysis. Quantitative data, such as reaction yields and diastereomeric ratios, are crucial for optimizing synthetic protocols.

| Entry | Substrate | Cyclopropanation Method | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | α,β-unsaturated ester A | Simmons-Smith | 75 | 1:1 |

| 2 | α,β-unsaturated ester A | Asymmetric Catalysis | 92 | >95:5 |

| 3 | α,β-unsaturated ester B | Malonic Ester Synthesis | 85 | N/A |

Applications in Drug Development: A Case Study

Cyclopropane carboxylic acid derivatives have shown promise in various therapeutic areas. For example, some have been investigated as inhibitors of leukotriene C4 synthase for the potential treatment of respiratory and inflammatory diseases.[13]

A notable clinical candidate containing a cyclopropane moiety is GLPG1205 , a modulator of the G-protein coupled receptor GPR84.[14][15] GPR84 is implicated in inflammatory and fibrotic processes.[16][17] GLPG1205 has been investigated in clinical trials for idiopathic pulmonary fibrosis.[16]

Visualizing Molecular Pathways and Synthetic Strategies

Diagrams are essential tools for visualizing complex biological pathways and synthetic workflows.

Synthetic Workflow for a Novel Cyclopropane Carboxylic Acid

Caption: A generalized workflow for the asymmetric synthesis of a cyclopropane carboxylic acid.

Simplified Signaling Pathway Involving a GPCR Target

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Conclusion and Future Directions

The discovery and synthesis of novel cyclopropane carboxylic acids remain a vibrant area of research. The unique properties of the cyclopropane ring continue to make it a valuable tool for medicinal chemists seeking to develop new and improved therapeutics. Future efforts will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of new biological targets for these fascinating molecules. The integration of computational chemistry and high-throughput screening will undoubtedly accelerate the discovery of the next generation of cyclopropane-containing drugs.

References

-

Wu, W., Lin, Z., & Jiang, H. (2018). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 16(40), 7645-7663. [Link]

-

Asymmetric synthesis of a cyclopropanecarboxylic acid derivative – the potential agonist/antagonist of GABA receptors. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(4), 329-334. [Link]

-

Recent Advances in Synthesis of Cyclopropanes. (n.d.). ResearchGate. [Link]

-

Asymmetric synthesis of a cyclopropanecarboxylic acid derivative – the potential agonist/antagonist of GABA receptors. (2022). Taylor & Francis Online. [Link]

- Novel carboxylic acids and process for synthesizing carboxylic acids. (1972).

-

Biosynthesis of cyclopropane fatty acids. Phospholipids in the membrane... (n.d.). ResearchGate. [Link]

-